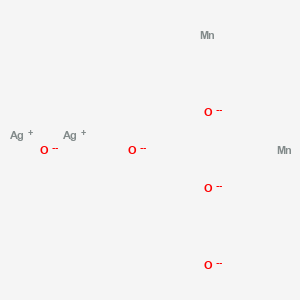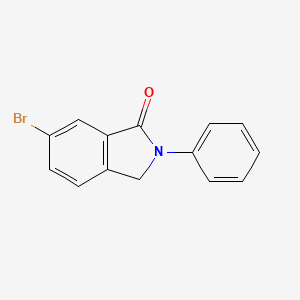
Dimanganese disilver pentaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimanganese disilver pentaoxide is a chemical compound with the molecular formula Ag₂Mn₂O₅. It is composed of two manganese atoms, two silver atoms, and five oxygen atoms. This compound is relatively rare and has unique properties that make it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimanganese disilver pentaoxide can be synthesized through various methods, including high-temperature solid-state reactions. One common approach involves the reaction of manganese dioxide (MnO₂) with silver nitrate (AgNO₃) under controlled conditions. The reaction typically takes place at elevated temperatures, often around 600-800°C, to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors capable of maintaining the necessary reaction conditions. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Dimanganese disilver pentaoxide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas (H₂) or carbon monoxide (CO).
Substitution: Substitution reactions can occur with halogens or other suitable substituents under specific conditions.
Major Products Formed: The major products formed from these reactions include manganese oxides, silver oxides, and various other manganese-silver compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimanganese disilver pentaoxide has several scientific research applications across different fields:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Medicine: Research is ongoing to explore its use in medical imaging and drug delivery systems.
Industry: It is utilized in the production of advanced materials and electronic devices due to its unique electrical and magnetic properties.
Mechanism of Action
The mechanism by which dimanganese disilver pentaoxide exerts its effects depends on its specific application. For example, in catalysis, the compound may facilitate electron transfer reactions by providing active sites for reactants. The molecular targets and pathways involved can vary, but they often include interactions with metal ions and organic molecules.
Comparison with Similar Compounds
Dimanganese disilver pentaoxide is unique compared to other similar compounds due to its specific combination of manganese and silver atoms. Some similar compounds include:
Dimanganese Heptaoxide (Mn₂O₇): This compound contains two manganese atoms and seven oxygen atoms.
Silver Oxide (Ag₂O): A simpler compound consisting of two silver atoms and one oxygen atom.
Manganese Dioxide (MnO₂): A common manganese compound with one manganese atom and two oxygen atoms.
Properties
CAS No. |
97435-23-9 |
|---|---|
Molecular Formula |
AgMnO |
Molecular Weight |
178.806 g/mol |
IUPAC Name |
manganese;oxosilver |
InChI |
InChI=1S/Ag.Mn.O |
InChI Key |
MMIGAXTWRKZSOT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn].[Ag+].[Ag+] |
Canonical SMILES |
O=[Ag].[Mn] |
Key on ui other cas no. |
97435-23-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)








![(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol](/img/structure/B1498629.png)
